

The Role of FAU Protein in 40S Ribosome Biogenesis: A Technical Guide

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Executive Summary

The Finkel-Biskis-Reilly murine sarcoma virus-associated ubiquitously expressed (FAU) protein, also known as ribosomal protein eS30, plays a critical and intricate role in the maturation of the 40S ribosomal subunit. This guide provides an in-depth technical overview of FAU's function in ribosome biogenesis, focusing on its synthesis as a fusion protein, its subsequent processing, and the impact of this processing on the assembly of a functional ribosome. This document details the key molecular players and pathways involved, presents quantitative data from relevant studies, and provides comprehensive experimental protocols for investigating these processes. The information herein is intended to serve as a valuable resource for researchers in fundamental biology and for professionals in drug development targeting ribosome biogenesis, a pathway frequently dysregulated in cancer and other diseases.

Introduction: The FAU Protein and Its Dual Identity

The FAU gene encodes a unique fusion protein comprised of a ubiquitin-like protein, FUBI, at the N-terminus, and the ribosomal protein eS30 at the C-terminus.[1][2] While eS30 is an integral component of the mature 40S ribosomal subunit, the FUBI moiety is not.[3][4] For the 40S subunit to become translationally competent, the FUBI domain must be cleaved from eS30.[3][4] This proteolytic event is a crucial step in the late cytoplasmic stages of 40S subunit maturation.[3][4]

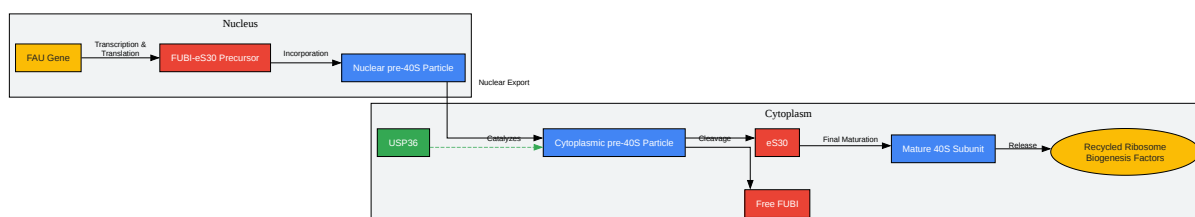
Dysregulation of FAU expression and processing has been linked to various pathological conditions, including cancer, highlighting the importance of understanding its role in the fundamental process of ribosome biogenesis.[5] This guide will delve into the molecular mechanisms governing FAU processing and its impact on the production of functional ribosomes.

The FAU Signaling Pathway in 40S Ribosome Biogenesis

The journey of the **FAU protein** from its synthesis as a fusion precursor to the integration of its eS30 component into a mature 40S ribosomal subunit involves a series of orchestrated events primarily occurring in the nucleolus and cytoplasm. A critical step in this pathway is the endoproteolytic cleavage of the FUBI-eS30 fusion protein.

Recent studies have identified the deubiquitinase USP36 as the primary enzyme responsible for this cleavage.[3][4] The processing of FUBI-eS30 by USP36 is essential for the final maturation steps of the pre-40S particle.[3][4] Failure to cleave this fusion protein leads to defects in 18S rRNA processing and the impaired recycling of late-acting ribosome biogenesis factors, ultimately resulting in the accumulation of immature and translationally incompetent 40S subunits.[3][4]

The following diagram illustrates the key steps in the FAU-dependent 40S ribosome biogenesis pathway:



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FAU Processing in 40S Ribosome Maturation

Quantitative Data on FAU and Ribosome Biogenesis

The functional consequences of FAU processing have been quantitatively assessed in several studies. These investigations typically involve the expression of wild-type (WT) and non-cleavable mutants of FUBI-eS30 and the subsequent analysis of polysome profiles and rRNA processing.

Polysome Profile Analysis

Expression of non-cleavable FUBI-eS30 mutants leads to a significant reduction in the levels of free 40S subunits and polysomes, indicating a defect in ribosome production and a decrease in overall translation.

Cell Line/Condition	40S Subunit Level (Relative to WT)	60S Subunit Level (Relative to WT)	80S Monosome Level (Relative to WT)	Polysome Level (Relative to WT)	Reference
HEK293 expressing FUBI(AA)-eS30	Decreased	No significant change	Decreased	Decreased	[3]
HeLa expressing non-cleavable FAU	Decreased	No significant change	Decreased	Decreased	[4]

Note: Specific numerical values for the relative levels are often presented graphically in the source publications. The table reflects the observed trends.

18S rRNA Processing

The expression of non-cleavable FAU mutants results in the accumulation of the 18S-E pre-rRNA intermediate, signifying a blockage in the final maturation step of 18S rRNA.

Cell Line/Condition	18S-E pre-rRNA Level (Relative to WT)	Mature 18S rRNA Level (Relative to WT)	Reference
HeLa expressing FUBI(AA)-eS30	Increased	Decreased	[4]
USP36-depleted HeLa cells	Increased	Decreased	[3]

Note: The data in this table is a summary of findings from Northern blot analyses, where quantification is typically performed by densitometry.

FAU Protein Interactions

Mass spectrometry-based interactome studies have identified numerous proteins that associate with FAU, providing insights into its role in ribosome biogenesis and other cellular processes.

Bait Protein	Interacting Proteins (Selected)	Method	Reference
FUBI-eS30-StHA (WT)	USP36, Ribosomal proteins (various), Ribosome biogenesis factors (e.g., NOB1, PNO1)	Affinity Purification-Mass Spectrometry	[3]
FUBI-eS30-StHA (non-cleavable)	USP36, Ribosomal proteins (various), Ribosome biogenesis factors (retained)	Affinity Purification-Mass Spectrometry	[3]

Note: This table provides a qualitative summary of key interactors. For a comprehensive list and quantitative data, refer to the supplementary materials of the cited publications.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of FAU in ribosome biogenesis.

Polysome Profiling

Polysome profiling by sucrose density gradient ultracentrifugation is used to separate ribosomal subunits, monosomes, and polysomes, providing a snapshot of the translational activity in a cell.

Materials:

- Lysis Buffer: 20 mM HEPES-KOH (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 1% (v/v) Triton X-100, 2 mM DTT, 100 µg/mL cycloheximide, 1x protease inhibitor cocktail, RNase inhibitor.

- Sucrose Solutions: 10% and 50% (w/v) sucrose in Gradient Buffer (20 mM HEPES-KOH (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT).
- Gradient Maker
- Ultracentrifuge and appropriate rotor (e.g., SW41 Ti)
- Fractionation system with a UV detector (254 nm)

Procedure:

- Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat with 100 µg/mL cycloheximide for 5-10 minutes at 37°C before harvesting to arrest translation.
- Cell Lysis: Wash cells with ice-cold PBS containing 100 µg/mL cycloheximide. Lyse cells in ice-cold Lysis Buffer.
- Clarification of Lysate: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria.
- Sucrose Gradient Preparation: Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes using a gradient maker.
- Loading and Ultracentrifugation: Carefully layer the clarified lysate onto the top of the sucrose gradient. Centrifuge at 38,000 rpm for 2-3 hours at 4°C.
- Fractionation and Analysis: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm. Collect fractions for further analysis (e.g., RNA or protein extraction).

Northern Blot Analysis of pre-rRNA

Northern blotting is a technique to detect and quantify specific RNA molecules, such as pre-rRNA intermediates, in a complex RNA sample.

Materials:

- Total RNA extracted from cells

- Formaldehyde-agarose gel (1.2%)
- MOPS running buffer
- Nylon membrane
- UV crosslinker
- Hybridization buffer
- Radiolabeled or DIG-labeled oligonucleotide probes specific for pre-rRNA sequences (e.g., ITS1, ITS2, 18S-E)
- Phosphorimager or chemiluminescence detection system

Procedure:

- RNA Electrophoresis: Denature total RNA and separate by electrophoresis on a formaldehyde-agarose gel.
- RNA Transfer: Transfer the separated RNA from the gel to a nylon membrane by capillary transfer.
- UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
- Prehybridization and Hybridization: Prehybridize the membrane in hybridization buffer. Add the labeled probe and incubate overnight at the appropriate temperature.
- Washing: Wash the membrane with buffers of increasing stringency to remove non-specifically bound probe.
- Detection: Detect the hybridized probe using a phosphorimager (for radiolabeled probes) or a chemiluminescence detection system (for DIG-labeled probes).
- Quantification: Quantify the band intensities using densitometry software.

Co-immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions. In the context of FAU, it can be used to confirm the interaction between FUBI-eS30 and USP36.

Materials:

- Cell lysate
- Antibody specific to the bait protein (e.g., anti-HA for HA-tagged FAU)
- Protein A/G magnetic beads
- Wash Buffer: e.g., TBS with 0.05% Tween-20
- Elution Buffer: e.g., Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer
- SDS-PAGE and Western blotting reagents

Procedure:

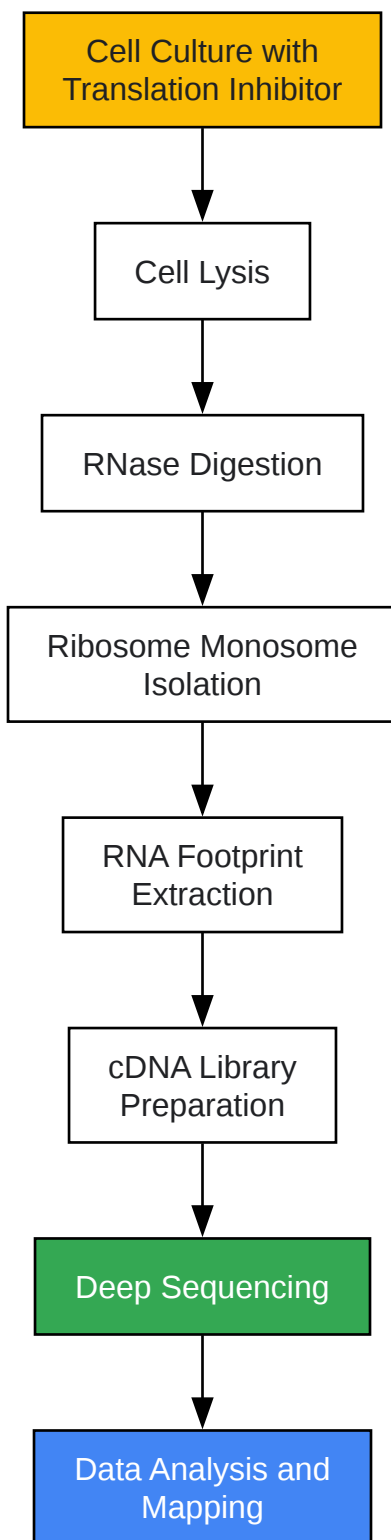
- **Antibody-Bead Conjugation:** Incubate the antibody with Protein A/G magnetic beads to allow for binding.
- **Immunoprecipitation:** Add the cell lysate to the antibody-conjugated beads and incubate to allow the antibody to bind to the bait protein and its interactors.
- **Washing:** Wash the beads several times with Wash Buffer to remove non-specific binding proteins.
- **Elution:** Elute the protein complexes from the beads using Elution Buffer.
- **Analysis:** Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait protein and the suspected interacting partner (e.g., USP36).

Visualization of Workflows and Pathways

Ribosome Profiling Experimental Workflow

Ribosome profiling (Ribo-seq) is a powerful technique for monitoring translation at a genome-wide scale. The following diagram outlines the major steps in a typical ribosome profiling

experiment.

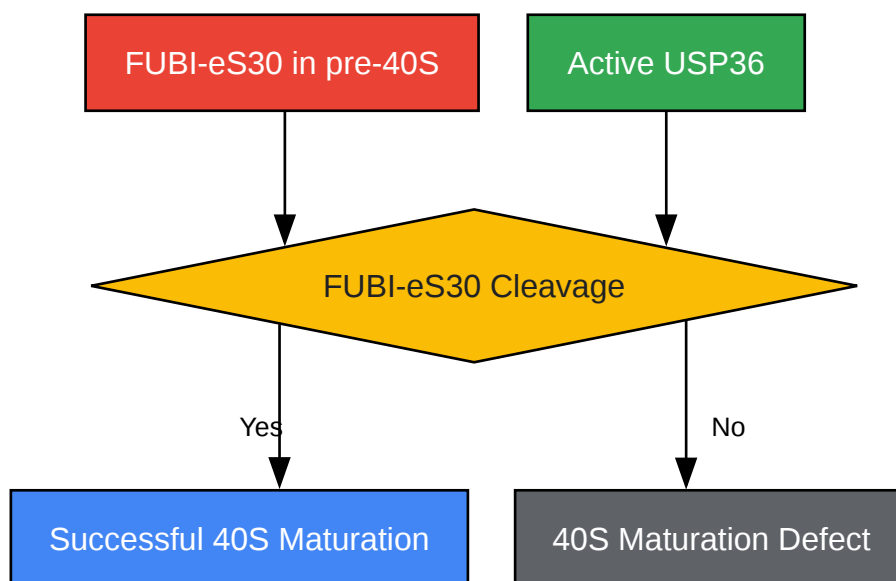


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Ribosome Profiling Workflow

Logical Relationship of FAU Cleavage and 40S Maturation

The cleavage of the FUBI-eS30 precursor is a prerequisite for the successful completion of 40S ribosomal subunit maturation. This logical relationship can be visualized as follows:



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FAU Cleavage and 40S Maturation Logic

Conclusion and Future Directions

The **FAU protein**, through its unique fusion structure and essential post-translational processing, serves as a critical checkpoint in the biogenesis of the 40S ribosomal subunit. The discovery of USP36 as the protease responsible for FUBI-eS30 cleavage has significantly advanced our understanding of this process. The methodologies and data presented in this guide provide a framework for further investigation into the intricate regulation of ribosome production.

Future research in this area may focus on:

- Quantitative analysis of FAU processing kinetics: Determining the precise rates of FUBI-eS30 cleavage under different cellular conditions.

- Identification of additional regulatory factors: Exploring whether other proteins modulate the activity of USP36 on FAU.
- Therapeutic targeting: Investigating the potential of inhibiting FAU processing or ribosome biogenesis as a therapeutic strategy in diseases characterized by hyperactive translation, such as cancer.

A deeper understanding of the molecular intricacies of FAU and its role in ribosome biogenesis will undoubtedly open new avenues for both fundamental research and the development of novel therapeutic interventions.

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